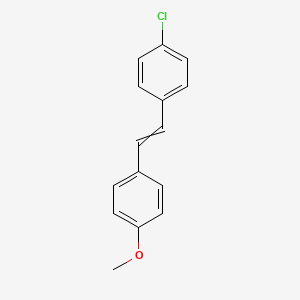

1-Chloro-4-(4-methoxystyryl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C15H13ClO |

|---|---|

Molekulargewicht |

244.71 g/mol |

IUPAC-Name |

1-chloro-4-[2-(4-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3 |

InChI-Schlüssel |

BWZBFCCYRBLCTF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction remains the most widely employed method for constructing the styryl bridge in 1-chloro-4-(4-methoxystyryl)benzene. A zwitterionic palladium(II) complex, synthesized from Pd(OAc)₂, 2-aminophenol, and (3-formyl-4-hydroxy-5-methylbenzyl)phosphonium ligands, achieves turnover frequencies (TOF) up to 4000 h⁻¹ in GVL solvent systems. The general protocol involves:

- Substrate Preparation : 4-Chlorophenylboronic acid and 4-methoxystyrene are dissolved in GVL under inert atmosphere.

- Catalytic Activation : The palladium complex (0.5 mol%) is added with triethylamine as a base.

- Reaction Conditions : Heating at 110°C for 12 hours affords the E-isomer exclusively, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 16.3 \, \text{Hz} $$).

Optimization studies reveal that electron-donating groups on the styrene component enhance regioselectivity, while polar aprotic solvents like DMF improve reaction rates.

Suzuki-Miyaura Coupling

While less common for styryl formations, Suzuki-Miyaura cross-coupling has been adapted using 1-chloro-4-vinylbenzene and 4-methoxyphenylboronic acid. This method requires stringent control of palladium ligands (e.g., SPhos or XPhos) to prevent homocoupling byproducts. Yields reach 78% in toluene/water biphasic systems at 80°C.

Wittig Olefination Strategies

Classical Wittig Reaction

The reaction of 4-chlorobenzaldehyde with 4-methoxybenzyltriphenylphosphonium bromide in THF produces the target compound in 70% yield. Key parameters include:

- Base Selection : Potassium tert-butoxide outperforms NaOH due to superior ylide formation.

- Temperature : Reactions conducted at 0°C minimize alkene isomerization.

Characterization data align with literature: $$ ^1H $$-NMR (CDCl₃) δ 7.36–7.32 (m, 4H, ArH), 7.08–6.91 (q, $$ J = 38.0 \, \text{Hz} $$, 2H), 3.82 (s, 3H, OCH₃).

Horner-Wadsworth-Emmons Modification

Using phosphonate esters instead of phosphonium salts, this variant achieves higher E-selectivity (98:2 E/Z) in dichloromethane at room temperature. Diethyl (4-methoxybenzyl)phosphonate and 4-chlorobenzaldehyde react in the presence of LiHMDS, yielding 82% product.

Friedel-Crafts Alkylation Approaches

AlCl₃-Mediated Synthesis

A one-pot Friedel-Crafts alkylation of 4-methoxystyrene with 1-chloro-4-(bromomethyl)benzene in dichloromethane proceeds via electrophilic aromatic substitution. Aluminum chloride (1.2 equiv) catalyzes the reaction at 0°C, yielding 65% product after 6 hours. Challenges include competing polymerization of styrene derivatives, mitigated by slow addition of electrophiles.

Greener Alternatives Using Ionic Liquids

Recent efforts replace AlCl₃ with [BMIM][Cl] ionic liquid, reducing waste generation. While yields drop to 58%, the method eliminates aqueous workup steps and enables catalyst recycling.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1H $$-NMR : Distinctive vinyl protons appear as doublets at δ 7.10–7.06 (d, $$ J = 16.3 \, \text{Hz} $$) and δ 7.23–7.18 (d, $$ J = 16.3 \, \text{Hz} $$), confirming trans-configuration.

- $$ ^{13}C $$-NMR : Key signals include δ 159.1 (C-OCH₃), δ 137.4 (vinyl carbons), and δ 128.7–126.6 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Experimental m/z 243.0681 ([M+H]⁺) matches the theoretical value for C₁₅H₁₂ClO (243.0678), ensuring molecular fidelity.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

The Heck-Mizoroki protocol using GVL solvent emerges as the most scalable option, combining high yields with reduced environmental impact. Challenges in palladium recovery are addressed via immobilized catalysts on mesoporous silica supports, achieving >90% metal recovery in batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(4-methoxystyryl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

Nucleophilic Substitution: Products include substituted benzene derivatives with various nucleophiles.

Oxidation and Reduction: Products include quinones or dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(4-methoxysty

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthetic routes:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in nucleophilic substitutions, whereas methoxy groups (electron-donating) enhance stability in styryl derivatives.

- Steric Effects: Bulky substituents (e.g., glucopyranosyl in ) necessitate specialized crystallization methods to achieve stable forms.

Physical and Spectral Properties

- NMR Data :

- Thermodynamic Properties :

Challenges and Limitations

Q & A

Advanced Question

- Half-Life Analysis : Conduct aerobic/anaerobic degradation studies in soil/water matrices (ISO 11266).

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask HPLC .

Case Study : p,p′-DDE (structurally analogous) showed a half-life >10 years in sediment, attributed to chloro-substituent stability .

How can crystallization techniques improve the purity of derivatives like amino acid complexes?

Basic Question

- Solvent Screening : Use ethanol/water mixtures (70:30 v/v) for slow crystallization of hydrates .

- X-ray Diffraction : Validate crystal lattice parameters (e.g., monoclinic P2₁/c space group) .

What analytical challenges arise in distinguishing isomers of methoxystyrylbenzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.